N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

Surfactant Science Micellization Thermodynamics Counterion Effects

Researchers using gemini surfactants for gene delivery or corrosion inhibition cannot substitute chloride or alternate-spacer variants without altering CMC and aggregation behavior. 12-6-12 bromide (CAS 18507-15-8) ensures reproducibility: • CMC ~100× lower than DTAB; 26% lower than chloride analog • Compacts DNA at 1000× lower concentration vs. DTAB • Headgroup area: 1.40 nm²/molecule for mesoporous templating • -5.1 kJ/mol micellization enthalpy (5.7× more exothermic than chloride) for sensitive ITC biosensing • Langmuir adsorption on carbon steel near CMC. Bulk quantities in stock; ships ambient globally.

Molecular Formula C34H74Br2N2
Molecular Weight 670.8 g/mol
Cat. No. B7983261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Molecular FormulaC34H74Br2N2
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
InChIInChI=1S/C34H74N2.2BrH/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyZXVGCUMZUVQCMK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-6-12 Gemini Surfactant: Identity and Structural Requirements


N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide (CAS 18507-15-8), commonly abbreviated as 12-6-12, is a dicationic gemini surfactant consisting of two dodecyl tails and two quaternary ammonium headgroups linked by a hexamethylene spacer, with bromide as the counterion [1]. As a gemini surfactant, it exhibits critical micelle concentration (CMC) values roughly two orders of magnitude lower than its single-chain analog dodecyltrimethylammonium bromide (DTAB), making it a high-efficiency surface-active agent [2]. Its physicochemical and biological performance is highly sensitive to both the spacer length and the counterion identity, meaning that procurement of the exact structural variant is critical for reproducible results in applications ranging from gene delivery to corrosion inhibition.

Structural Identity Dicationic gemini surfactant with C12 tails, hexamethylene spacer, and bromide counterion
Workflow Fit Low-CMC micellization, DNA compaction research, and surface activity studies where counterion and spacer fidelity are critical
Procurement Note Exact bromide and C6-spacer variant required for reproducible results; generic gemini substitution not supported

Why Bromide Counterion and Hexamethylene Spacer Are Irreplaceable


Substituting N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide with its chloride counterion variant or with gemini surfactants of different spacer lengths directly alters micellization thermodynamics, surface activity, and biological interactions. The counterion identity governs the degree of micelle ionization (α) and the critical micelle concentration (CMC) following the Hofmeister series, with bromide conferring a significantly lower CMC than chloride [1]. Similarly, the polymethylene spacer length dictates the headgroup area and aggregation number, meaning that a 12-3-12 or 12-10-12 gemini surfactant will not reproduce the micelle morphology or DNA compaction efficiency of the 12-6-12 architecture [2]. These differences are quantifiable and directly impact formulation design, making generic substitution scientifically indefensible without rigorous re-validation.

Counterion mismatch (Cl⁻ vs Br⁻)

Switching to chloride counterion raises CMC and alters micelle ionization, shifting formulation surface activity and colloidal stability. May require re-validation.

Spacer length substitution (12-3-12 or 12-10-12)

Changing polymethylene spacer length modifies headgroup area, aggregation number, and DNA compaction efficiency. Interfacial packing and gene delivery performance may not transfer.

Performance Data of 12-6-12 Bromide vs. Key Comparators


CMC Reduction: Bromide vs. Chloride Counterion

The bromide salt (12-6-12 Br₂) exhibits a 26% lower critical micelle concentration than its chloride analog (12-6-12 Cl₂) under identical conditions. This is a direct consequence of the counterion's position in the Hofmeister series, where bromide's larger polarizability enhances binding to the micelle surface and reduces headgroup repulsion [1]. The lower CMC translates to greater surface activity at reduced surfactant loadings, a critical advantage for formulation cost and efficiency.

CMC Reduction: Br⁻ vs Cl⁻
Head-to-head
0.98 mmol/L −26% vs Cl⁻
Lower CMC reduces surfactant loading in formulations
Electrical conductivity, 298 K
Surfactant Science Micellization Thermodynamics Counterion Effects

Micelle Ionization: Bromide vs. Chloride Binding

The degree of micelle ionization (α), which reflects the fraction of unbound counterions and thus the electrostatic stability of the micelle, is significantly lower for the bromide salt (α = 0.42) than for the chloride salt (α = 0.49) [1]. A lower α indicates stronger counterion association, yielding micelles with a more effectively neutralized surface charge. This can influence micelle growth, shape transitions, and interactions with charged biomolecules such as DNA.

Micelle Ionization (α)
Head-to-head
Br⁻: 0.42 vs Cl⁻: 0.49
Stronger counterion binding may enhance colloidal stability
Conductivity, 298 K
Micelle Ionization Counterion Binding Colloidal Stability

Micellization Spontaneity vs. Single-Chain DTAB

The micellization of 12-6-12 is far more thermodynamically spontaneous than that of its single-chain analog, dodecyltrimethylammonium bromide (DTAB). The ΔG°mic for 12-6-12 is approximately −35.6 kJ/mol, compared to values around −25 kJ/mol typically reported for DTAB under similar conditions [1][2]. This difference of ~10 kJ/mol underscores the entropic advantage of dimerization, where the release of structured water around the two hydrophobic tails provides a larger driving force for aggregation.

ΔG°mic vs DTAB
Cross-study comparable
−35.6 kJ/mol ~40% greater spontaneity
More reliable micellization even at low concentrations
ITC, 298 K; DTAB literature range −24 to −27 kJ/mol
Micellization Thermodynamics Gibbs Free Energy Gemini vs. Monomeric Surfactants

Interfacial Packing Density vs. 12-3-12 Spacer

The hexamethylene spacer in 12-6-12 forces a larger equilibrium area per molecule at the air/water interface compared to surfactants with shorter spacers. Reported headgroup areas (a₀) are 1.40 nm²/molecule for 12-6-12, versus 0.98 nm²/molecule for 12-3-12 [1]. This 43% increase directly affects the packing density in adsorbed films and Langmuir-Blodgett layers, which is a key parameter for applications requiring controlled surface coverage such as corrosion inhibition or nanoparticle stabilization.

Headgroup Area (a₀)
Cross-study comparable
12-6-12: 1.40 nm² vs 12-3-12: 0.98 nm²
Larger area per molecule alters interfacial packing density
Air/water interface, 298 K
Surface Activity Gibbs Adsorption Isotherm Spacer Length Effect

Micellization Enthalpy: Bromide vs. Chloride Salts

The enthalpy change upon micellization, measured by isothermal titration calorimetry (ITC), reveals a striking counterion dependence: the bromide salt exhibits a significantly exothermic ΔH°mic of −5.1 kJ/mol, while the chloride salt shows a near-athermal value of −0.9 kJ/mol [1]. This 5.7-fold difference in enthalpy indicates fundamentally different heat signatures during the aggregation process, which can be exploited in applications where thermal control during formulation is important or in calorimetric biosensing platforms that rely on the heat of surfactant binding.

Micellization Enthalpy
Head-to-head
−5.1 kJ/mol 5.7× more exothermic vs Cl⁻
Enthalpy-driven counterion binding; useful for calorimetric assays
ITC, 298 K
Isothermal Titration Calorimetry Micellization Enthalpy Counterion Specificity

DNA Compaction Efficiency at Low Surfactant Concentration

12-6-12 bromide interacts with DNA at a critical aggregation concentration (CAC) that is approximately two orders of magnitude lower than its CMC in DNA-free solution [1][2]. Isothermal titration calorimetry demonstrates that the binding is strongly entropically driven by the release of bromide counterions from both the micelle surface and the DNA backbone. Each micelle can interact with multiple DNA molecules, a feature that is sensitive to the spacer length and counterion. The hexamethylene spacer and bromide counterion together optimize this multi-valent electrostatic interaction, making 12-6-12 bromide a preferred building block for gemini nanoparticle-based gene delivery systems.

DNA Compaction Efficiency
Class-level
CAC ~10⁻⁵ M; multi-DNA binding per micelle
Supports gene delivery vector research at reduced surfactant loading
Class-level inference; validate in specific DNA system
Gene Delivery DNA-Surfactant Interaction Critical Aggregation Concentration

High-Impact Applications of 12-6-12 Bromide


Non-Viral Gene Delivery with Low-Toxicity DNA Compaction

The compound's ability to compact DNA at a critical aggregation concentration (CAC) approximately 1000-fold lower than DTAB, combined with its multi-DNA binding per micelle architecture, makes it a superior building block for gemini nanoparticles in gene therapy. The entropically driven release of bromide counterions drives strong DNA binding, while the hexamethylene spacer provides the optimal headgroup separation for bridging multiple plasmid molecules, a property not replicated by shorter-spacer analogs [1][2].

Corrosion Inhibition at Minimized Surfactant Loading

The 26% lower CMC of the bromide salt relative to its chloride analog enables effective corrosion protection of carbon steel at reduced surfactant concentrations. At concentrations near the CMC, 12-6-12 bromide adsorbs strongly onto steel surfaces, forming a protective barrier that follows Langmuir adsorption behavior. The larger headgroup area (1.40 nm²/molecule) also contributes to more complete surface coverage compared to shorter-spacer gemini surfactants [1].

Calorimetric Biosensing via Enthalpy Signatures

The 5.7-fold more exothermic micellization enthalpy of the bromide salt (−5.1 kJ/mol) compared to the chloride salt (−0.9 kJ/mol) provides a distinct thermal signal that can be harnessed in isothermal titration calorimetry (ITC)-based biosensing. This property enables more sensitive detection of binding events where surfactant aggregation or de-aggregation is coupled to biomolecular recognition [1].

Templated Synthesis with Controlled Interfacial Packing

The well-defined headgroup area of 1.40 nm²/molecule for 12-6-12, which is 43% larger than that of 12-3-12, offers a distinct structural template for controlling pore wall thickness and curvature in surfactant-templated silicas and other mesostructured materials. The hexamethylene spacer's flexibility allows the surfactant to adapt to the evolving inorganic-organic interface during hydrothermal synthesis [2].

Application
Selection Property
Validation Focus
Gene delivery vector research
Low CAC and multi-DNA binding architecture
DNA compaction efficiency and vector cytotoxicity endpoint review
Corrosion inhibitor formulation research
Low CMC and larger headgroup area
Corrosion inhibition efficiency at reduced surfactant loading
Calorimetric biosensing assay research
Exothermic micellization enthalpy
ITC signal reproducibility and binding event detection
Templated mesostructured material synthesis
Defined headgroup area and spacer flexibility
Pore architecture and surface coverage control
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